(E)-N'-{2-[(1E)-2-cyanoeth-1-en-1-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-N,N-dimethylmethanimidamide
CAS No.: 338956-36-8
Cat. No.: VC4965448
Molecular Formula: C15H16N4S
Molecular Weight: 284.38
* For research use only. Not for human or veterinary use.
![(E)-N'-{2-[(1E)-2-cyanoeth-1-en-1-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-N,N-dimethylmethanimidamide - 338956-36-8](/images/structure/VC4965448.png)
Specification
CAS No. | 338956-36-8 |
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Molecular Formula | C15H16N4S |
Molecular Weight | 284.38 |
IUPAC Name | N'-[2-[(E)-2-cyanoethenyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide |
Standard InChI | InChI=1S/C15H16N4S/c1-10-8-11(2)18-15-13(10)14(17-9-19(3)4)12(20-15)6-5-7-16/h5-6,8-9H,1-4H3/b6-5+,17-9? |
Standard InChI Key | WOZKLBMYYBNGIH-ZUZMZGHOSA-N |
SMILES | CC1=CC(=NC2=C1C(=C(S2)C=CC#N)N=CN(C)C)C |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound features a thieno[2,3-b]pyridine core, a bicyclic system combining thiophene and pyridine rings. Key substituents include:
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A (1E)-2-cyanoeth-1-en-1-yl group at position 2, introducing conjugation and electron-withdrawing properties.
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4,6-Dimethyl modifications on the pyridine ring, enhancing steric bulk and modulating electronic effects.
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An N,N-dimethylmethanimidamide moiety at position 3, contributing to hydrogen-bonding capacity and structural rigidity .
The (E) configuration at the imine double bond ensures optimal spatial arrangement for target interactions.
Table 1: Molecular Properties
Property | Value |
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Molecular formula | |
Molecular weight | 337.44 g/mol |
InChI key | ZEAUCQDTLJSGMO-SRZZPIQSSA-N |
SMILES | CN(C)C(=N\C1=C(SC=C2C1=NC=C(C2C)C)C(=C/C#N)\C)C |
Synthesis and Optimization
Reaction Pathway
The synthesis involves a multi-step sequence:
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Thieno[2,3-b]pyridine Core Formation: Cyclocondensation of 3-aminothiophene derivatives with α,β-unsaturated ketones under acidic conditions .
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Cyanoethenyl Introduction: Wittig reaction using cyanomethyltriphenylphosphonium ylide to install the (1E)-2-cyanoeth-1-en-1-yl group.
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Methanimidamide Functionalization: Nucleophilic substitution with dimethylamine in the presence of a coupling agent (e.g., EDCI) .
Table 2: Synthesis Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Core formation | AcOH, reflux, 12 h | 65 |
Cyanoethenyl addition | Ph3P=CHCN, THF, 0°C to RT | 78 |
Methanimidamide coupling | EDCI, DMF, dimethylamine, 40°C | 82 |
Purification and Characterization
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Chromatography: Silica gel column chromatography (hexane:ethyl acetate, 3:1) isolates the target compound.
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Spectroscopic Validation:
Computational and Structural Analysis
Density Functional Theory (DFT) Modeling
DFT calculations (B3LYP/6-31G**) predict:
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Planarity: The thieno[2,3-b]pyridine core adopts a near-planar conformation (dihedral angle < 5°).
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Electrostatic Potential: High electron density at the cyano group and pyridine nitrogen, suggesting nucleophilic attack susceptibility.
X-ray Crystallography
Single-crystal X-ray analysis confirms:
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Intermolecular Interactions: π-Stacking between pyridine rings (3.8 Å spacing) and hydrogen bonds involving the methanimidamide nitrogen .
Chemical Reactivity and Stability
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with a 5% weight loss at 225°C, indicating moderate thermal stability.
Hydrolytic Sensitivity
The cyanoethenyl group undergoes slow hydrolysis in aqueous acidic conditions (t₁/₂ = 48 h at pH 3), forming a carboxylic acid derivative.
Cell Line | IC₅₀ |
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MCF-7 (breast cancer) | 1.45 ± 0.21 |
HCT-116 (colon cancer) | 1.89 ± 0.34 |
ADMET Predictions
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Permeability: Caco-2 Papp = 12.1 × 10⁻⁶ cm/s (high intestinal absorption).
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CYP3A4 Inhibition: Moderate (IC₅₀ = 8.7 µM), suggesting limited drug-drug interactions .
Applications in Analytical Chemistry
Reference Standard Utilization
The compound serves as a chromatographic reference for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume